
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine can be synthesized from 2,5-dimethoxybenzaldehyde through a series of chemical reactions. The process typically involves the bromination of 2,5-dimethoxybenzaldehyde to form 4-bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination to yield the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
Scientific Research Applications
Mechanism of Action
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine exerts its effects primarily through partial agonism of the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . This interaction leads to altered neurotransmission and the hallucinogenic effects associated with the compound . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling cascades within the brain .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The parent compound with similar hallucinogenic properties.
3,4-Methylenedioxymethamphetamine (MDMA): Shares structural similarities and has psychoactive effects.
Lysergic acid diethylamide (LSD): Another well-known hallucinogen with different chemical structure but similar effects.
Uniqueness
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological profile . Its partial agonism at serotonin receptors differentiates it from other hallucinogens that may act as full agonists or antagonists .
Properties
CAS No. |
634150-94-0 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-6H,12H2,1-3H3 |
InChI Key |
JKOMOTQHGDWZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
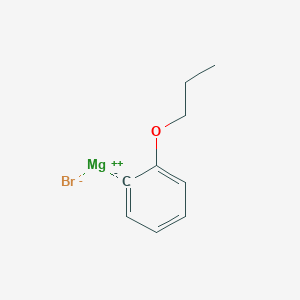
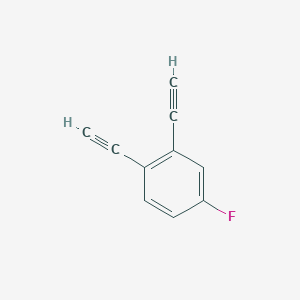
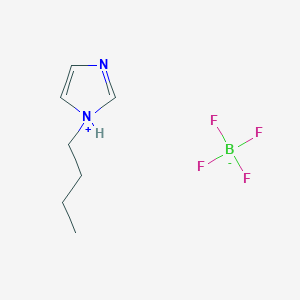
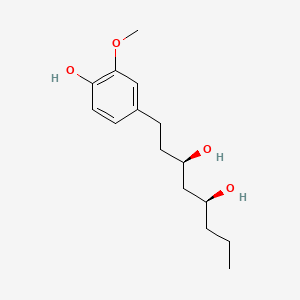
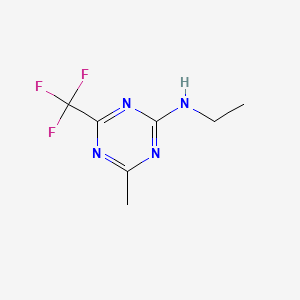


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
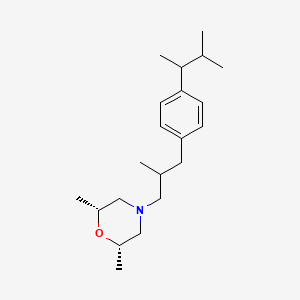
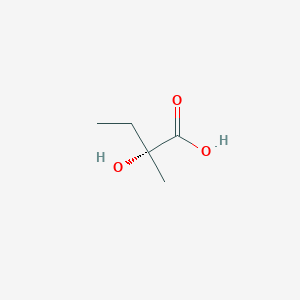
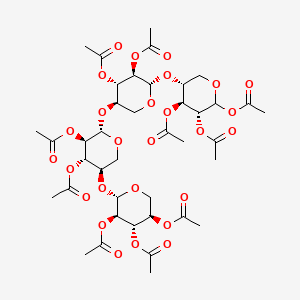
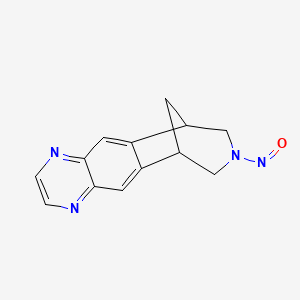
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
